Cas no 1082-85-5 (1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione)

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring both an acetylphenyl group and a pyrrole-2,5-dione (maleimide) moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, or functional materials. The acetyl group offers a site for further derivatization, while the maleimide ring enables Michael addition or cycloaddition reactions, enhancing its utility in cross-coupling or polymer chemistry. Its dual functionality allows for precise modifications, making it valuable in designing bioactive molecules or advanced polymers. The compound’s stability under standard conditions ensures consistent performance in synthetic workflows.
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione structure
1082-85-5 structure
商品名:1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
CAS番号:1082-85-5
MF:C12H9NO3
メガワット:215.2048
MDL:MFCD00014537
CID:83375
PubChem ID:70660

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

    • 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
    • N-(4-Acetylphenyl)maleimide
    • 1-(4-acetylphenyl)pyrrole-2,5-dione
    • 1H-Pyrrole-2,5-dione, 1-(4-acetylphenyl)-
    • N-(4-Acetylphenyl)Maleinimide
    • 1-(4-acetylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • 1-acetyl-4-(2,5-dioxoazolinyl)benzene
    • NSC209075
    • Cyto8G9
    • p-maleimidoacetophenone
    • acetylphenylpyrroledione
    • PubChem13358
    • CBMicro_026329
    • ISGBKWSEHGAUNF-UHFFFAO
    • ISGBKWSEHGAUNF-UHFFFAOYSA-N
    • BBL018919
    • SBB058918
    • STL01
    • NSC 209075
    • PPX4Y26HKM
    • MFCD00014537
    • BIM-0026282.P001
    • 1-(4-Acetylphenyl)-1H-pyrrole-2 pound not5-dione
    • N-(p-Acetylphenyl)maleimide
    • EN300-17192
    • Z56899062
    • NS00023497
    • EINECS 214-106-1
    • A801836
    • SCHEMBL371252
    • NSC-209075
    • D95959
    • 6T-0056
    • J-503222
    • 1-(4-acetylphenyl)-pyrrole-2,5-dione
    • AKOS000296063
    • 1082-85-5
    • AB00673634-01
    • UNII-PPX4Y26HKM
    • FT-0629194
    • DTXSID10148462
    • STL015405
    • DB-040815
    • ALBB-017488
    • MDL: MFCD00014537
    • インチ: 1S/C12H9NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-7H,1H3
    • InChIKey: ISGBKWSEHGAUNF-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])=C([H])C(N1C1C([H])=C([H])C(C(C([H])([H])[H])=O)=C([H])C=1[H])=O
    • BRN: 157371

計算された属性

  • せいみつぶんしりょう: 215.05800
  • どういたいしつりょう: 215.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 54.4

じっけんとくせい

  • 色と性状: まだ確定していません。
  • 密度みつど: 1.33
  • ゆうかいてん: 153-156 °C
  • ふってん: 403.6°Cat760mmHg
  • フラッシュポイント: 195.6°C
  • 屈折率: 1.613
  • すいようせい: Insoluble in water.
  • PSA: 54.45000
  • LogP: 1.38360
  • ようかいせい: 未確定

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 36/37/38-22
  • セキュリティの説明: S37/39-S26
  • 危険物標識: Xn Xi
  • ちょぞうじょうけん:Sealed in dry,2-8°C
  • リスク用語:R36/37/38
  • セキュリティ用語:37/39-26
  • 危険レベル:IRRITANT

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
6T-0056-10MG
1-(4-acetylphenyl)-1H-pyrrole-2,5-dione
1082-85-5 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
6T-0056-10G
1-(4-acetylphenyl)-1H-pyrrole-2,5-dione
1082-85-5 >95%
10g
£133.00 2025-02-09
Key Organics Ltd
6T-0056-25G
1-(4-acetylphenyl)-1H-pyrrole-2,5-dione
1082-85-5 >95%
25g
£261.00 2025-02-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A849370-5g
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
1082-85-5 98%
5g
¥1,716.00 2022-09-03
Alichem
A109007774-25g
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
1082-85-5 95%
25g
$601.68 2023-09-04
Chemenu
CM275262-25g
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
1082-85-5 95%
25g
$516 2021-06-16
Enamine
EN300-17192-2.5g
1-(4-acetylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
1082-85-5 95%
2.5g
$55.0 2023-09-20
TRC
A165403-50mg
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
1082-85-5
50mg
$ 65.00 2022-06-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-KU312-200mg
N-(4-Acetylphenyl)maleimide
1082-85-5 98%
200mg
123.0CNY 2021-07-14
Enamine
EN300-17192-0.5g
1-(4-acetylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
1082-85-5 95%
0.5g
$25.0 2023-09-20

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1082-85-5)N-(4-ACETYLPHENYL)MA
注文番号:1639682
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 関連文献

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dioneに関する追加情報

Chemical Profile of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione (CAS No. 1082-85-5)

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione, identified by its Chemical Abstracts Service number (CAS No. 1082-85-5), is a heterocyclic compound with significant relevance in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyrrole-2,5-dione core conjugated with a 4-acetylphenyl substituent, has garnered attention due to its structural versatility and potential biological activities. The acetyl group and the phenyl ring introduce unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The structural motif of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione encompasses a five-membered nitrogen-containing ring system (pyrrole) with carbonyl groups at the 2- and 5-positions. This arrangement confers reactivity that is amenable to further functionalization, enabling the synthesis of derivatives with tailored properties. The presence of the 4-acetylphenyl group not only enhances the molecular complexity but also influences its interactions with biological targets, such as enzymes and receptors.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrrole derivatives. The pyrrole-2,5-dione scaffold has been identified as a promising structure in drug discovery due to its ability to engage with various biological pathways. Studies have demonstrated that such compounds can exhibit inhibitory effects on enzymes involved in inflammatory processes, making them candidates for therapeutic applications in conditions like arthritis and autoimmune disorders. Additionally, the acetylphenyl moiety has been shown to modulate receptor binding affinities, offering opportunities for developing selective agonists or antagonists.

One of the most compelling aspects of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione is its synthetic accessibility. The compound can be readily prepared through established organic reactions, such as condensation reactions between appropriately substituted pyrroles and ketones. This ease of synthesis allows researchers to modify the core structure by introducing additional functional groups or substituents, thereby expanding the chemical space for drug development. Such flexibility is crucial in medicinal chemistry, where iterative design and optimization are often required to achieve desired pharmacological profiles.

The biological activity of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione has been investigated in several preclinical studies. Research has highlighted its potential as an inhibitor of lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators. By targeting these enzymes, the compound may help mitigate inflammation-related pathologies. Furthermore, preliminary data suggest that it may exhibit antioxidant properties, contributing to its potential use in neuroprotective therapies. These findings underscore the importance of exploring heterocyclic compounds like this one for their therapeutic implications.

Advances in computational chemistry have further enhanced the understanding of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione's interactions with biological targets. Molecular modeling studies have provided insights into how the compound binds to specific enzymes and receptors at an atomic level. These insights are invaluable for rational drug design, allowing chemists to predict and optimize binding affinities while minimizing off-target effects. The integration of experimental data with computational predictions has become a cornerstone of modern pharmaceutical research, ensuring that compounds like this one are developed with precision and efficiency.

The pharmaceutical industry continues to leverage innovative technologies to explore new chemical entities (NCEs) such as 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione. High-throughput screening (HTS) techniques have enabled rapid assessment of large libraries of compounds for biological activity, streamlining the discovery process. Moreover, biocatalysis and flow chemistry have emerged as powerful tools for synthesizing complex molecules more efficiently than traditional methods. These advancements are particularly relevant for developing novel derivatives of this pyrrole-based scaffold.

Future directions in the study of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione include exploring its role in disease models and conducting more extensive toxicological evaluations. Preclinical studies in animal models will provide further evidence of its safety and efficacy before human trials can be considered. Additionally, investigating its mechanism of action will shed light on how it interacts with cellular pathways and could inform the development of combination therapies or improved analogs.

The versatility of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione as a chemical scaffold makes it an attractive candidate for interdisciplinary research involving chemists, biologists, and pharmacologists. Its unique structural features offer opportunities for innovation across multiple therapeutic areas. As our understanding of molecular interactions continues to evolve through cutting-edge research methodologies, compounds like this one will remain at the forefront of efforts to develop next-generation pharmaceuticals.

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